(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine
Description
(S)-1-((S)-tert-Butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is a chiral sulfinyl-containing pyrrolidine derivative. Its structure features a pyrrolidine ring substituted with a 4-fluorophenyl group at position 2 and a tert-butylsulfinyl group at position 1.
Properties
IUPAC Name |
(2S)-1-[(S)-tert-butylsulfinyl]-2-(4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNOS/c1-14(2,3)18(17)16-10-4-5-13(16)11-6-8-12(15)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDPWOODHXWCS-UGSOOPFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N1CCCC1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N1CCC[C@H]1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673045 | |
| Record name | (2S)-2-(4-Fluorophenyl)-1-[(S)-2-methylpropane-2-sulfinyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218989-54-8 | |
| Record name | (2S)-2-(4-Fluorophenyl)-1-[(S)-2-methylpropane-2-sulfinyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a suitable electrophile.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the tert-Butylsulfinyl Group: The tert-butylsulfinyl group is introduced through a sulfoxidation reaction, where a tert-butylsulfide is oxidized to the corresponding sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the specific electrophile used in the reaction.
Scientific Research Applications
Anticancer Activity
Research indicates that (S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine exhibits potential as an anticancer agent. Its ability to inhibit specific signaling pathways involved in tumor growth has been documented. For instance, studies have shown that compounds with similar structures can modulate the activity of proteins involved in cancer cell proliferation and survival, making this compound a candidate for further investigation in cancer therapeutics .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. The presence of the sulfinyl group is believed to enhance its interaction with biological targets involved in oxidative stress pathways, which are critical in conditions like Alzheimer's disease .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been explored, suggesting its potential utility in treating infections caused by resistant bacteria .
Fungicidal Properties
The compound is part of formulations aimed at controlling fungal diseases in crops. Its mechanism involves disrupting fungal cell membranes or inhibiting key metabolic pathways within fungal cells, thereby preventing disease spread and enhancing crop yields .
Insecticidal Activity
Research has indicated that this compound can act as an insecticide, targeting specific pests while being less harmful to beneficial insects. This selectivity is crucial for sustainable agricultural practices .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available precursors through chiral synthesis techniques. The chirality introduced by the tert-butylsulfinyl group is pivotal for its biological activity, influencing interactions with biological targets.
Case Studies on Synthesis
A study highlighted the use of chiral sulfinyl imines in the synthesis of this compound, demonstrating high diastereoselectivity and enantioselectivity during the reaction processes . This method not only provides a pathway to synthesize this compound but also opens avenues for creating novel derivatives with enhanced properties.
| Application Area | Specific Use | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Anticancer | Inhibits tumor growth signaling pathways |
| Neuroprotection | Modulates oxidative stress pathways | |
| Antimicrobial | Disrupts bacterial cell functions | |
| Agricultural Chemistry | Fungicidal | Disrupts fungal cell membranes |
| Insecticidal | Targets specific pests with minimal impact on beneficial insects |
Mechanism of Action
The mechanism of action of (S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as a hydrogen bond acceptor, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Stereochemical Complexity
The target compound exhibits dual stereochemical control at the sulfinyl and pyrrolidine positions, a feature absent in thiazole derivatives (e.g., compound 5 in ), which lack defined chirality in their triazole or pyrazole moieties . This stereochemical precision may render it more suitable for enantioselective catalysis or receptor-targeted drug design.
Planarity vs. Conformational Flexibility
In contrast, the pyrrolidine core of the target compound introduces inherent puckering, enabling conformational adaptability for binding or catalytic roles.
Functional Group Diversity
While the target compound relies on a single sulfinyl group for electronic modulation, benzimidazole derivatives (e.g., compound 8f in ) combine sulfinyl with trifluoroethoxy groups, enhancing both steric bulk and electron-withdrawing effects . Similarly, dihydropyranone derivatives () incorporate conjugated systems for extended π-interactions .
Biological Activity
(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, structure-activity relationships (SAR), and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a five-membered nitrogen heterocycle. The presence of the tert-butylsulfinyl group and the 4-fluorophenyl substituent contributes to its unique chemical properties. Pyrrolidine derivatives are known for their versatility in drug design, often exhibiting various biological activities due to their ability to interact with multiple biological targets.
Anticancer Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit anticancer properties. A study highlighted that specific modifications on the pyrrolidine scaffold can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. For instance, compounds with fluorinated aromatic groups have shown increased potency against certain cancer types due to improved interactions with target proteins involved in tumor growth and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrrolidine derivatives have demonstrated effectiveness against various bacterial and fungal strains. The incorporation of electron-withdrawing groups like fluorine can enhance the lipophilicity of the compound, potentially improving membrane permeability and resulting in higher bioactivity against microbial pathogens .
Central Nervous System (CNS) Activity
Pyrrolidine compounds are frequently investigated for their effects on the central nervous system. Studies suggest that this compound may exhibit neuroprotective effects or influence neurotransmitter systems, making it a candidate for treating neurological disorders. The structural features of pyrrolidine allow for modulation of receptor interactions, which is crucial for developing CNS-active drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its activity include:
- Substituent Effects : The nature and position of substituents on the pyrrolidine ring significantly affect binding affinity and selectivity for biological targets.
- Stereochemistry : The stereochemical configuration plays a critical role in determining the pharmacological profile of the compound. Different enantiomers can exhibit distinct biological activities.
- Ring Flexibility : The non-planar conformation of the pyrrolidine ring allows for diverse spatial arrangements that can enhance interactions with target proteins .
Case Studies
- Anticancer Activity Evaluation : A study assessed various pyrrolidine derivatives against breast cancer cell lines, revealing that compounds with specific substitutions exhibited IC50 values in the nanomolar range, indicating potent anticancer effects .
- Neuroprotective Studies : Another investigation focused on the neuroprotective potential of pyrrolidine derivatives in models of neurodegeneration. Results showed that specific compounds could reduce neuronal apoptosis and inflammation, suggesting therapeutic benefits for conditions like Alzheimer's disease .
- Antimicrobial Screening : A comprehensive screening of pyrrolidine derivatives against common pathogens revealed that this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Q & A
Q. What synthetic strategies are effective for preparing (S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine with high enantiomeric purity?
A common approach involves stereoselective alkylation or sulfinamide-mediated asymmetric synthesis. For example, tert-butylsulfinyl groups are often introduced via chiral auxiliaries to control stereochemistry. A related method uses photoredox catalysis for pyrrolidine functionalization, as seen in the synthesis of 2-(bicyclo[1.1.1]pentan-1-yl)-1-(4-fluorophenyl)pyrrolidine, where reaction conditions (e.g., 4CzIPN catalyst, DMA solvent, and column chromatography) are critical for purity . LC-MS and HRMS are essential for verifying intermediates and final products .
Q. How can I confirm the stereochemical configuration of the tert-butylsulfinyl group and pyrrolidine ring in this compound?
X-ray crystallography is the gold standard for absolute configuration determination. For example, tert-butyl-protected pyrrolidine derivatives (e.g., (2S,4R)-Boc-pyrrolidine-2-carboxylic acid) were resolved using crystallographic data . Alternatively, chiral HPLC coupled with polarimetry or circular dichroism (CD) can validate enantiopurity .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Flash chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is widely used. For polar intermediates, reverse-phase HPLC may improve separation. In a related study, column chromatography yielded a 6:1 diastereomeric ratio for a bicyclopentyl-pyrrolidine derivative .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or integration) in the characterization of this compound be resolved?
Unexpected signals may arise from dynamic processes (e.g., restricted rotation of the tert-butylsulfinyl group) or impurities. For example, in a study on 4-fluoro-PV9, the ¹H NMR signal at 11.95 ppm was attributed to a quaternary pyrrolidine proton, requiring variable-temperature NMR to confirm . Always cross-validate with 2D NMR (COSY, HSQC) and mass spectrometry to rule out byproducts .
Q. What experimental design considerations are critical for optimizing enantioselectivity in the sulfinylation step?
Key factors include:
- Catalyst choice : Chiral ligands or organocatalysts (e.g., Cinchona alkaloids) can enhance stereocontrol.
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMA) often improve reaction rates and selectivity .
- Temperature : Low temperatures (-20°C to 0°C) may reduce racemization during sulfinyl group introduction .
Q. How can HRMS and isotopic labeling be used to study metabolic stability or degradation pathways of this compound?
HRMS enables precise identification of metabolites via exact mass matching. For instance, a study on C29H34FN3O5S (exact mass 555.1951582) used HRMS to track hydroxylation and demethylation products . Isotopic labeling (e.g., ¹⁸O or ²H) can elucidate oxidative degradation mechanisms in vitro.
Q. What strategies address low yields in the coupling of 4-fluorophenyl groups to the pyrrolidine ring?
- Pre-activation : Convert the 4-fluorophenyl moiety to a boronic acid or triflate for Suzuki or Buchwald-Hartwig couplings .
- Protecting groups : Use Boc or tert-butylsulfinyl groups to shield reactive pyrrolidine nitrogens during coupling .
- Microwave-assisted synthesis : Reduces reaction time and improves yields in sterically hindered systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
